6-methoxy-1H-indole-5-carboxamide
Description
The exploration of novel therapeutic agents is a cornerstone of medicinal chemistry, with heterocyclic compounds playing a pivotal role. Among these, the indole (B1671886) nucleus is a significant scaffold, forming the basis of numerous biologically active molecules. The compound 6-methoxy-1H-indole-5-carboxamide emerges from this rich chemical background, featuring key functional groups that are known to influence pharmacological activity.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-1H-indole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-14-9-5-8-6(2-3-12-8)4-7(9)10(11)13/h2-5,12H,1H3,(H2,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNANXFXCKFEPRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=CNC2=C1)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations for 6 Methoxy 1h Indole 5 Carboxamide
Synthetic Routes to the Indole (B1671886) Core
The construction of the 6-methoxy-1H-indole nucleus is a critical first phase in the synthesis of the target compound. Both classical and modern organic chemistry techniques are utilized to build this bicyclic heterocycle with the required methoxy (B1213986) substituent at the 6-position.
Classical Indole Synthesis Approaches (e.g., Fischer, Bischler, Hemetsberger)
The synthesis of methoxy-activated indoles has historically relied on several well-established named reactions. chim.it These methods, while foundational, can present challenges regarding regioselectivity and reaction conditions.
Fischer Indole Synthesis : This is one of the oldest and most widely used methods for indole synthesis, involving the acid-catalyzed cyclization of a phenylhydrazone. wikipedia.orgbyjus.com The process begins with the condensation of a substituted phenylhydrazine (B124118) with an aldehyde or ketone to form a phenylhydrazone, which then rearranges and cyclizes upon heating in the presence of an acid catalyst like HCl, H₂SO₄, or Lewis acids such as zinc chloride. wikipedia.orgbyjus.com However, the presence of a methoxy group on the phenylhydrazine can lead to "abnormal" reactions. For instance, studies on 2-methoxyphenylhydrazone revealed that cyclization can occur on the side of the benzene (B151609) ring bearing the methoxy group, which is not typically observed. nih.gov This can result in a mixture of products or unexpected regiochemistry.
Bischler-Möhlau Indole Synthesis : This method involves the reaction of an α-bromo-acetophenone with an excess of an aniline (B41778) derivative to form a 2-aryl-indole. wikipedia.orgchemeurope.com Though it is a classic route, it has been noted for often requiring harsh conditions and sometimes resulting in low yields and unpredictable regioselectivity. wikipedia.org Milder methods have been developed, including the use of lithium bromide as a catalyst or employing microwave irradiation to improve the reaction's efficiency. chemeurope.com For the synthesis of a 6-methoxyindole (B132359) derivative, a suitably substituted aniline, such as p-anisidine (B42471) (4-methoxyaniline), would be a required starting material.
Hemetsberger Indole Synthesis : This reaction involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester, which yields an indole-2-carboxylic ester. wikipedia.org While yields can be high, the method's popularity is hampered by the instability and difficulty in synthesizing the azido-ester starting material. wikipedia.org The mechanism is thought to proceed through a nitrene intermediate. wikipedia.org Modern modifications using microwave and flow chemistry have been shown to produce substituted indoles rapidly and in high yields. nih.gov
Table 1: Overview of Classical Indole Synthesis Methods
| Synthesis Method | Starting Materials | Key Features | Challenges |
|---|---|---|---|
| Fischer Indole Synthesis | Substituted phenylhydrazine, aldehyde/ketone | Widely applicable, acid-catalyzed. wikipedia.org | Methoxy groups can cause abnormal cyclization. nih.gov |
| Bischler-Möhlau Synthesis | α-bromo-acetophenone, excess aniline | Forms 2-aryl-indoles. | Harsh conditions, potentially low yields. wikipedia.org |
| Hemetsberger Synthesis | 3-aryl-2-azido-propenoic ester | Thermal decomposition yields indole-2-carboxylates. | Unstable starting materials. wikipedia.org |
Modern Cyclization and Functionalization Strategies
Contemporary synthetic chemistry offers a range of more sophisticated and often higher-yielding methods for constructing the indole core. These strategies frequently employ transition metal catalysis to achieve high selectivity and functional group tolerance.
A prominent modern approach is the Buchwald-Hartwig modification of the Fischer indole synthesis, which utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones. wikipedia.org This method supports the intermediacy of hydrazones in the classical Fischer pathway and expands the scope of the reaction. wikipedia.org
Other modern strategies focus on the direct functionalization of pre-formed indoles. For example, a concise and regioselective synthesis of 6-bromo-5-methoxy-1H-indole-3-carboxylic acid has been developed, which could serve as an advanced precursor. tandfonline.com This route involves the trifluoroacetylation of 5-methoxyindole (B15748), followed by regioselective bromination at the 6-position. tandfonline.com While this example yields a 5-methoxy derivative, similar strategies could potentially be adapted for 6-methoxy isomers.
Additionally, syntheses starting from commercially available materials like di- and trimethoxy anilines or benzaldehydes are common. chim.it For instance, the synthesis of methyl 4,7-dibromo-5,6-dimethoxy-1H-indole-2-carboxylate was achieved starting from vanillin, involving methylation, nitration, bromination, and a microwave-assisted Cadogan synthesis. chim.it
Synthesis of Methoxy-Activated Indole Precursors
The successful synthesis of the 6-methoxyindole core often depends on the availability of appropriately substituted precursors. A common starting material for many indole syntheses is a substituted aniline. For the target compound, a key precursor would be 4-amino-3-methoxybenzonitrile (B112118) or a related aniline derivative.
The synthesis of methoxy-activated indole precursors often begins with simple, commercially available benzene derivatives. chim.it For example, 5-methoxyindole can be prepared and then further functionalized. tandfonline.com A general route to a 6-methoxyindole might start with a compound like 3-methoxyaniline. The strategic introduction of other necessary functional groups, such as a nitrile or a precursor to the carboxamide, onto the aniline ring before cyclization is a key consideration.
Introduction and Functionalization of the Carboxamide Moiety at the 5-Position
Once the 6-methoxy-1H-indole core is established, the next critical step is the introduction and functionalization of the carboxamide group at the C5 position. This is typically achieved by forming an amide bond, often starting from a carboxylic acid precursor.
Amide Bond Formation Reactions
The conversion of a carboxylic acid to a carboxamide is a fundamental transformation in organic synthesis. A variety of coupling reagents can be used to activate the carboxylic acid, facilitating nucleophilic attack by an amine or ammonia (B1221849). nih.gov
Commonly used reagents for this transformation include:
Carbodiimides : Such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and suppress side reactions. nih.gov
Phosphonium and Uronium Salts : Reagents like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) or O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are highly effective coupling agents. nih.gov
Other Activating Systems : A recently developed one-pot reaction uses a 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) catalyst with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to efficiently form amide bonds from carboxylic acids and less reactive nitrogen-containing heterocycles. asiaresearchnews.comtohoku.ac.jp Tantalum(V) chloride has also been shown to catalyze the amidation of carboxylic acids with amines. researchgate.net
A study on indole-2-carboxamides demonstrated the synthesis of various derivatives from the corresponding indole-2-carboxylic acid using coupling methods. mdpi.com These established procedures for amide bond formation are directly applicable to the synthesis of 6-methoxy-1H-indole-5-carboxamide from its carboxylic acid precursor.
Derivatization from Indole-5-Carboxylic Acid Precursors
The most direct route to this compound involves the synthesis and subsequent amidation of 6-methoxy-1H-indole-5-carboxylic acid. This precursor serves as the immediate substrate for the amide bond forming reactions described above.
The synthesis of indole-2-carboxamides often starts from the corresponding indole-2-carboxylic acid. nih.gov For example, a general procedure for creating indole carboxamide derivatives involves dissolving the corresponding indole carboxylic acid and a chosen amine in a suitable solvent, followed by the addition of a coupling agent like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and a base such as triethylamine (B128534) (TEA). arkat-usa.org
A specific procedure for synthesizing an indole-2-carboxamide involves treating the indole-2-carboxylic acid with thionyl chloride to form the acyl chloride, which then reacts with an ammonia solution to yield the primary carboxamide. nih.gov This two-step, one-pot procedure is a classic and effective method for this transformation.
Table 2: Representative Amide Formation from Indole Carboxylic Acids
| Precursor | Reagents | Product Type | Reference |
|---|---|---|---|
| Indole-2-carboxylic acid | Amino acids, TBTU, TEA | Indole-2-carboxamides with amino acid side chains | arkat-usa.org |
| 1H-Indole-2-carboxylic acid | Thionyl chloride, Ammonia | 1H-Indole-2-carboxamide | nih.gov |
| 6-bromo-5-methoxy-1H-indole-3-carboxylic acid | Various amines, Ultrasound | Brominated indole-3-carboxamide derivatives | tandfonline.com |
| 1-methyl-1H-indole-2-carboxylic acid | Benzylamine, Coupling agents | N-Benzyl-1-methyl-1H-indole-2-carboxamide | mdpi.com |
The synthesis of the specific target, this compound, would thus proceed by first constructing the 6-methoxy-1H-indole-5-carboxylic acid intermediate through one of the indole synthesis routes, followed by its conversion to the primary amide using established amidation protocols.
Conversions from Ester Functionalities
A common and practical route to the synthesis of this compound involves the conversion of a corresponding ester, typically a methyl or ethyl ester, into the primary amide. This transformation is a fundamental reaction in organic chemistry, often accomplished via aminolysis or through a two-step hydrolysis-amidation sequence.
The direct conversion, or aminolysis, involves reacting the ester, methyl 6-methoxy-1H-indole-5-carboxylate, with ammonia. This reaction often requires elevated temperatures and pressures to proceed efficiently. A more controlled, laboratory-scale approach involves a two-step process. First, the ester is hydrolyzed to the corresponding carboxylic acid (6-methoxy-1H-indole-5-carboxylic acid) using a base such as sodium hydroxide (B78521) (saponification), followed by acidification. The resulting carboxylic acid is then activated and coupled with an ammonia source (e.g., ammonium (B1175870) chloride) to form the target carboxamide. This second step typically employs peptide coupling reagents to facilitate the formation of the amide bond under mild conditions.
Common coupling reagents used for this transformation are summarized in the table below.
| Reagent Class | Examples | Mechanism of Action |
| Carbodiimides | DCC, EDC | Activates the carboxylic acid to form an O-acylisourea intermediate. |
| Phosphonium Salts | BOP, PyBOP | Forms an active ester intermediate that readily reacts with amines. |
| Uronium/Guanidinium Salts | HBTU, HATU | Forms an activated species that rapidly converts to the amide. |
| Chloroformates | Isobutyl chloroformate | Forms a mixed anhydride (B1165640) intermediate. |
Regioselective Functionalization of the Indole Ring
Achieving the desired substitution pattern on the indole ring, specifically the placement of the methoxy group at the C-6 position and the carboxamide at C-5, requires highly regioselective reactions. The inherent reactivity of the indole nucleus, which favors electrophilic substitution at the C-3 position, necessitates strategic planning to functionalize the benzene portion of the bicyclic system.
Introduction of Methoxy Group at the 6-Position
The introduction of a methoxy group specifically at the 6-position of the indole ring can be accomplished through two primary strategies: building the ring from a pre-functionalized precursor or by direct functionalization of a pre-formed indole.
Synthesis from Pre-functionalized Precursors: Classic indole syntheses, such as the Fischer, Bischler, or Hemetsberger methods, are often the most reliable for controlling regiochemistry on the benzene ring. chim.it These methods start with an appropriately substituted aniline or other benzene derivative, where the methoxy group is already in the desired position. For instance, a Fischer indole synthesis could utilize a substituted phenylhydrazine that already contains the methoxy group that will become the C-6 substituent of the final indole product.
Direct Functionalization of the Indole Ring: Directly adding a methoxy group to the C-6 position of an indole is more complex. It often involves a substitution reaction on an indole ring that has a leaving group, such as a halogen, at the target position. For example, a 6-bromoindole (B116670) derivative can be converted to the 6-methoxyindole through a copper-catalyzed nucleophilic substitution reaction using sodium methoxide. nih.gov Another approach involves the regioselective bromination at C-6, which can be achieved by first protecting the more reactive positions of the indole ring, such as the N-1 and C-3 positions, thereby directing the electrophilic attack of bromine to the desired C-6 position. nih.gov The resulting 6-bromoindole can then be methoxylated.
| Strategy | Description | Advantages | Disadvantages |
| From Precursor | Indole ring is formed from a benzene derivative already containing the methoxy group. | Excellent regiochemical control. chim.it | Requires synthesis of a specific, often complex, starting material. |
| Direct Functionalization | Methoxy group is introduced onto a pre-existing indole ring, often by replacing a halogen. | Can be more convergent. | May require multi-step protection/deprotection and functional group interconversion. nih.govnih.gov |
Strategies for Orthogonal Protection and Deprotection
In a multi-step synthesis of a complex molecule like this compound, protecting certain functional groups while others react is critical. Orthogonal protection strategies, where different protecting groups can be removed under distinct conditions without affecting others, are essential for success. nih.gov
The indole N-H is the most commonly protected site. Its acidic proton can interfere with many reactions, such as those involving strong bases or organometallics. A variety of N-protecting groups are available, each with unique cleavage conditions. For example, a tert-butyloxycarbonyl (Boc) group is removed with acid, while a benzyl (B1604629) (Bn) group is typically removed by catalytic hydrogenation. Other groups like 2-(trimethylsilyl)ethoxymethyl (SEM) are cleaved by fluoride (B91410) ions. uri.edu
If the methoxy group is installed by methylation of a hydroxyl group, the hydroxyl group itself may require protection earlier in the synthesis. Benzyl ethers are common protecting groups for hydroxyls, removable by hydrogenation. medicaljournalssweden.se This allows for a scenario where a benzyl-protected hydroxyl can be deprotected to be methylated, without removing an acid-labile N-Boc group, for instance. The table below illustrates a set of orthogonal protecting groups that could be employed in such a synthesis. nih.govsigmaaldrich.com
| Protecting Group | Functional Group Protected | Cleavage Conditions | Orthogonal To |
| Boc (tert-butyloxycarbonyl) | Amine (Indole N-H) | Strong acid (e.g., TFA) | Fmoc, Benzyl, Allyl |
| Benzyl (Bn) | Hydroxyl, Amine | Catalytic Hydrogenation (H₂, Pd/C) | Boc, Fmoc, Silyl ethers |
| Allyl / Alloc | Hydroxyl, Amine | Pd(0) catalyst | Boc, Fmoc, Benzyl |
| Silyl Ethers (e.g., TBDMS) | Hydroxyl | Fluoride ion (e.g., TBAF) | Boc, Benzyl, Fmoc |
| Fmoc | Amine | Base (e.g., Piperidine) | Boc, Benzyl, Allyl |
This orthogonal approach allows chemists to selectively unmask specific functional groups for reaction while the rest of the molecule remains shielded, enabling the efficient and controlled construction of the target compound.
Structure Activity Relationship Sar Studies of 6 Methoxy 1h Indole 5 Carboxamide Analogues
Influence of Substituent Variations on the Indole (B1671886) Core
The substitution pattern on the bicyclic indole core is a key determinant of biological activity. Researchers have investigated the role of the methoxy (B1213986) group's position and the effects of introducing other substituents at various points on the ring.
The placement of the methoxy group on the indole ring significantly influences the electronic and steric properties of the molecule, thereby affecting its interaction with target proteins. While the parent compound features a methoxy group at the 6-position, studies on related indole carboxamides have explored the impact of shifting this group to other positions.
For instance, in a series of 1H-indole-2-carboxamides investigated for anti-Trypanosoma cruzi activity, placing a methoxy group at the 5-position resulted in compounds with moderate to good potency. nih.gov This suggests that the electron-donating nature of the methoxy group is favorable for activity in this particular scaffold. nih.gov In another context, research on 5-methoxy-1H-indole-2-carboxylic acid highlighted that the methoxy group's oxygen atom can act as a hydrogen bond acceptor, influencing the crystal packing and intermolecular interactions, a factor that can also affect receptor binding. mdpi.com
Comparative studies between indole-5-carboxamides and indole-6-carboxamides have shown that the position of the carboxamide group itself, which is electronically influenced by the methoxy substituent, is crucial. Initial findings in a series of leukotriene antagonists indicated that indole-6-carboxamides were approximately tenfold less potent than their indole-5-carboxamide counterparts, highlighting a strong positional preference for the carboxamide function in that specific series. nih.gov
| Compound Series | Methoxy Position | Observation | Reference |
| 1H-Indole-2-carboxamides | 5 | Moderate to good potency observed. | nih.gov |
| Indole-carboxamides | 5 vs. 6 | Isomers with the carboxamide at position 5 were more potent leukotriene antagonists than those with the carboxamide at position 6. | nih.gov |
| 5-Methoxy-1H-indole-2-carboxylic acid | 5 | Methoxy oxygen can act as a hydrogen bond acceptor. | mdpi.com |
Modifications at other positions of the indole nucleus have profound effects on the activity of indole carboxamide analogues.
Position 1 (N-H): For a series of 5-HT6 receptor ligands, maintaining an unsubstituted N(1)-H was found to be essential for potent agonist properties. The introduction of a benzenesulfonyl group at the N(1)-position completely switched the compound's functional activity from a full agonist to an antagonist. bohrium.com
Position 2: The presence of a small alkyl group, such as a methyl group, at the 2-position was identified as a critical requirement for high intrinsic activity in certain 5-HT6 receptor agonists. bohrium.com
Position 3: In the development of CB1 receptor allosteric modulators based on an indole-2-carboxamide scaffold, short alkyl groups at the C3 position were shown to enhance potency. nih.gov Conversely, in a different series of leukotriene antagonists, a methyl group at the 3-position was part of the core structure of potent compounds. nih.gov
Position 5: This position has been extensively studied. For 5-HT6 receptor agonists, halogen substituents (fluoro, chloro, or bromo) at the 5-position were deemed essential for high potency. bohrium.com Similarly, for CB1 allosteric modulators, a chloro or fluoro group at the C5 position enhanced potency. nih.gov In contrast, for anti-Trypanosoma cruzi agents based on indole-2-carboxamides, electron-donating groups like methyl or cyclopropyl (B3062369) were favored at the 5-position, while electron-withdrawing groups such as halogens led to inactive compounds. nih.gov This highlights how the optimal substituent at a given position is highly dependent on the specific biological target.
| Position | Substituent | Effect on Activity | Compound Class / Target | Reference |
| 1 | Unsubstituted (-H) | Essential for agonist activity | 5-HT6 Receptor Agonists | bohrium.com |
| 1 | Benzenesulfonyl | Switched activity from agonist to antagonist | 5-HT6 Receptor Agonists | bohrium.com |
| 2 | Methyl | Significant for high intrinsic activity | 5-HT6 Receptor Agonists | bohrium.com |
| 3 | Short alkyl groups | Enhanced potency | CB1 Allosteric Modulators | nih.gov |
| 5 | Halogen (F, Cl, Br) | Essential for high potency | 5-HT6 Receptor Agonists | bohrium.com |
| 5 | Halogen (Cl, F) | Enhanced potency | CB1 Allosteric Modulators | nih.gov |
| 5 | Electron-Donating (CH₃, cyclopropyl) | Moderate to good potency | Anti-Trypanosoma cruzi agents | nih.gov |
| 5 | Electron-Withdrawing (Halogens) | Inactive | Anti-Trypanosoma cruzi agents | nih.gov |
Modulations of the Carboxamide Moiety
The carboxamide group at the 5-position is a key functional handle that partakes in crucial hydrogen bonding interactions with biological targets. Its modification is a common strategy in medicinal chemistry.
Altering the substituents on the amide nitrogen (N-substituents) can drastically affect potency and pharmacokinetic properties. In a series of GnRH receptor antagonists derived from indole-5-carboxamides, a strong preference for branched tertiary amides was discovered, suggesting that the bulk and nature of the N-substituent are critical for functional antagonism. nih.gov In the development of leukotriene antagonists, efforts to improve oral activity led to the exploration of more lipophilic N-substituents. This resulted in the discovery of a potent compound with an N-(2-ethylbutyl) group, which displayed subnanomolar affinity for the target receptor. nih.gov
Reversing the amide bond or replacing the carboxamide with isosteres has also been explored. In one study, reversing the amide linker restored biological potency that was lost due to other modifications, albeit with an increase in metabolic instability. nih.gov The complete replacement of the carboxamide with a sulfonamide isostere resulted in a total loss of potency, indicating the indispensability of the carboxamide functionality for that particular target. nih.gov
Exploration of Linker and Side Chain Attachments
Often, the indole carboxamide core serves as a scaffold to which larger side chains are attached via a linker. The nature of this linker and the appended chemical groups are critical for activity. In the pursuit of leukotriene antagonists, a complex side chain was attached at the 3-position of the indole ring. nih.gov For another series of compounds, modifications to the linker between the indole core and a terminal moiety were investigated. Simply shifting the position of a methylene (B1212753) group within the linker or extending the side chain led to inactive compounds, demonstrating high sensitivity to the linker's structure and length. nih.gov
Stereochemical Considerations in Activity
The introduction of chiral centers into drug candidates is a critical aspect of medicinal chemistry, as stereoisomers (enantiomers and diastereomers) of a chiral molecule can exhibit significant differences in their biological activity, potency, and metabolic profiles. This is due to the three-dimensional nature of biological targets such as enzymes and receptors, which often leads to stereospecific interactions with drug molecules.
In the broader context of indole derivatives and other pharmacologically active compounds, it is well-established that stereochemistry plays a pivotal role. For instance, the spatial arrangement of substituents on a chiral carbon can dictate the binding affinity of a molecule to its target protein. One enantiomer may fit perfectly into a binding pocket, leading to a potent therapeutic effect, while the other enantiomer may have a much weaker interaction or even interact with a different target, potentially causing off-target effects.
While no specific data tables can be presented for 6-methoxy-1H-indole-5-carboxamide analogues due to the lack of available research, the general principles of stereochemistry in drug design would suggest that if chiral centers are introduced into these analogues, it is highly probable that their biological activity would be stereodependent. Future research involving the asymmetric synthesis or chiral resolution of such analogues would be invaluable to elucidate the specific stereochemical requirements for optimal activity and to develop more potent and selective therapeutic agents.
Computational and Theoretical Investigations of 6 Methoxy 1h Indole 5 Carboxamide
Quantum Chemical Calculations for Electronic Structure Analysis (e.g., DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetic properties of molecules. While specific DFT studies on 6-methoxy-1H-indole-5-carboxamide are not extensively available in the public domain, valuable insights can be drawn from studies on closely related analogs, such as 5-methoxy-1H-indole-2-carboxylic acid (MI2CA). nih.gov
Research on the analogous compound MI2CA has shown the formation of stable cyclic dimers through double hydrogen bonds between the carboxylic acid groups. nih.gov It is highly probable that this compound would also form dimeric and potentially trimeric structures in the solid state and in non-polar solvents. These aggregates would be primarily stabilized by intermolecular hydrogen bonds involving the amide (-CONH2) and the indole (B1671886) N-H groups. The carboxamide group, with its hydrogen bond donor (N-H) and acceptor (C=O) functionalities, is well-suited for forming such assemblies.
Theoretical calculations for MI2CA have been performed using methods like ωB97X-D with basis sets such as 6-31++G(d,p), which have shown good agreement with experimental X-ray diffraction data. nih.gov Similar computational approaches could be employed to predict the geometry and stability of dimeric and trimeric structures of this compound.
The intermolecular interactions governing the structure of this compound are expected to be diverse. Based on studies of similar indole derivatives, the following interactions are likely to be significant: nih.gov
N-H⋯O Hydrogen Bonds: The indole N-H group can act as a hydrogen bond donor to the carbonyl oxygen of the carboxamide group of an adjacent molecule.
N-H⋯O (amide): The amide N-H protons can form hydrogen bonds with the carbonyl oxygen of another amide group.
π-π Stacking: The aromatic indole rings can engage in π-π stacking interactions, further stabilizing the crystal lattice.
In a study of a polymorph of MI2CA, the N-H group of the indole ring was found to act as a hydrogen bond donor to the oxygen atom of the methoxy (B1213986) group. nih.gov This highlights the potential for the methoxy group in this compound to participate in hydrogen bonding.
A hypothetical table of expected intermolecular interactions for this compound, based on data from related structures, is presented below.
| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |
| Hydrogen Bond | Indole N-H | Carbonyl O (amide) | Formation of chains or sheets |
| Hydrogen Bond | Amide N-H | Carbonyl O (amide) | Dimerization and network formation |
| Hydrogen Bond | Indole N-H | Methoxy O | Stabilization of molecular packing |
| C-H⋯O Interaction | Aromatic C-H | Carbonyl O or Methoxy O | Fine-tuning of the crystal structure |
| π-π Stacking | Indole Ring | Indole Ring | Contribution to lattice energy |
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are pivotal in understanding how a ligand like this compound might interact with a biological target at the atomic level.
Docking studies on related indole-5-carboxamide derivatives have provided valuable information on their binding modes within various enzymes. For instance, N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide, a potent inhibitor of human monoamine oxidase B (MAO-B), has been shown to fit well within the substrate-binding site. researchgate.net Docking simulations suggest that the carboxamide linker plays a crucial role in establishing key interactions. researchgate.net
Similarly, docking of oxindole-indole conjugates into the active site of cyclin-dependent kinase 4 (CDK4) has revealed that the indole moiety can be accommodated in a hydrophobic sub-pocket. mdpi.com This suggests that the indole core of this compound could also form favorable hydrophobic interactions with target proteins.
Detailed analysis of docking poses can elucidate the specific interactions that contribute to binding affinity and selectivity. For the MAO-B inhibitor N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide, a key interaction was identified between the carbonyl group of the carboxamide and the amino acid residue Gln206, as well as with a water molecule in the active site. researchgate.net
In the case of CDK4 inhibitors, the indole framework was found to establish hydrophobic interactions with residues such as Ile12, Val20, and Gln98. mdpi.com For this compound, it can be hypothesized that the methoxy group could either form additional hydrogen bonds with polar residues or engage in hydrophobic interactions, depending on the specific environment of the binding pocket.
A hypothetical table summarizing potential interactions of this compound with a target protein, based on findings for related compounds, is provided below.
| Interaction Type | Ligand Moiety | Potential Interacting Residues |
| Hydrogen Bond | Carbonyl Oxygen (amide) | Gln, Asn, Ser, Thr |
| Hydrogen Bond | Amide N-H | Backbone Carbonyls, Asp, Glu |
| Hydrogen Bond | Indole N-H | Backbone Carbonyls, Asp, Glu |
| Hydrophobic Interaction | Indole Ring | Leu, Val, Ile, Phe, Trp |
| Hydrogen Bond/Hydrophobic | Methoxy Group | Ser, Thr, Ala, Val |
Molecular dynamics simulations, although not specifically reported for this compound, would be a valuable next step to assess the stability of the docked pose and to understand the dynamic nature of the ligand-protein complex over time. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling (if applicable)
For example, QSAR models have been developed for isatin (B1672199) and indole derivatives as inhibitors of the SARS CoV 3CL protease. nih.gov These models use various molecular descriptors to predict the inhibitory activity (pIC50). The development of such models often involves splitting the data into training and test sets to ensure the model's predictive power. nih.gov
A study on 1H-indole-2-carboxamides explored the structure-activity relationship (SAR) for anti-Trypanosoma cruzi activity. acs.orgnih.gov It was found that small, electron-donating groups at the 5-position of the indole, such as a methoxy group, were favorable for potency. acs.orgnih.gov This qualitative SAR finding supports the potential for biological activity in this compound.
The development of a robust QSAR model for a series of this compound analogs would require a dataset of compounds with varying substituents and their corresponding biological activities. Such a model could then be used to predict the activity of new, unsynthesized compounds and to guide further optimization efforts.
Future Directions and Potential Research Applications
Development of Advanced Synthetic Methodologies for Enhanced Production
The advancement of 6-methoxy-1H-indole-5-carboxamide from a laboratory-scale compound to a viable preclinical candidate hinges on the development of robust and scalable synthetic routes. While standard amide coupling reactions, involving the activation of an indole (B1671886) carboxylic acid and its subsequent reaction with an amine, provide a fundamental approach, future research must focus on more advanced methodologies. nih.govmdpi.com
One promising avenue is the adoption of automated and miniaturized synthesis platforms. Technologies like acoustic droplet ejection (ADE) enable high-throughput experimentation on a nanomole scale, which can dramatically accelerate the optimization of reaction conditions and the exploration of diverse chemical space around the core scaffold. nih.gov This approach allows for the rapid identification of the most efficient synthetic pathways before committing to larger-scale production. nih.gov
Furthermore, looking ahead to potential large-scale manufacturing, research into pilot-scale production strategies will be crucial. Methodologies successfully employed for other indole derivatives, such as indole-3-acetic acid, which has been produced at the 100-L bioreactor scale, could serve as a model. nih.govresearchgate.net Developing cost-effective processes using readily available starting materials will be paramount for the economic viability of any resulting therapeutic agent. nih.govacs.org
Table 1: Comparison of Synthetic Methodologies for Indole Derivatives
| Methodology | Scale | Key Advantages | Relevance for this compound |
|---|---|---|---|
| Standard Amide Coupling | Lab (mg to g) | Well-established, versatile. nih.gov | Foundational synthesis for initial biological screening. |
| Automated Nanomole Synthesis | Lab (nmol) | High-throughput, rapid optimization, conserves materials. nih.gov | Efficiently explores derivatives and optimizes reaction conditions. |
| Bioreactor Scale-Up | Pilot/Industrial (Liters) | Enables large-scale, cost-effective production. nih.govresearchgate.net | Future strategy for manufacturing if the compound proves successful. |
Identification of Novel Biological Targets and Therapeutic Areas
The therapeutic potential of indole carboxamides is vast, with different analogues demonstrating efficacy in a range of diseases. nih.govrsc.org A critical future direction for this compound is a comprehensive screening program to identify its biological targets and, consequently, its most promising therapeutic applications. The structural versatility of the indole scaffold allows it to interact with a wide variety of biological macromolecules. nih.govrsc.org
Research on related indole-2-carboxamides has revealed several key targets that could be relevant for this compound. These include:
Antimicrobial Targets: The enzyme MmpL3, a crucial transporter for mycolic acid in the mycobacterial cell envelope, is a validated target for indole-2-carboxamides, making them potent agents against Mycobacterium tuberculosis. nih.govnih.govrsc.org Investigating the activity of this compound against this and other microbial targets could open up new avenues in infectious disease treatment. rsc.orgnih.gov
Anticancer Targets: Indole derivatives have been shown to act as anticancer agents by targeting key cellular components like tubulin, leading to cell cycle arrest, and various protein kinases involved in tumor progression. nih.gov
Antiviral Targets: A novel class of indole-2-carboxamide derivatives has shown potent, broad-spectrum activity against neurotropic alphaviruses like Western Equine Encephalitis Virus (WEEV). asm.org
Ion Channel Modulation: The Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel, a key player in pain and inflammation, has been identified as a target for certain indole-2-carboxamides, suggesting a potential role in developing novel analgesics. mdpi.comnih.gov
A systematic evaluation of this compound against these and other target classes is a logical next step.
Table 2: Potential Biological Targets and Therapeutic Areas for Investigation
| Potential Target Class | Specific Example | Associated Therapeutic Area |
|---|---|---|
| Bacterial Enzymes | MmpL3 Transporter rsc.org | Infectious Disease (Tuberculosis) |
| Cytoskeletal Proteins | Tubulin nih.gov | Oncology |
| Protein Kinases | B-Raf/EGFR mdpi.com | Oncology |
| Viral Proteins | Alphavirus Replication Complex asm.org | Infectious Disease (Viral) |
| Ion Channels | TRPV1 mdpi.comnih.gov | Pain & Inflammation |
Rational Design of Next-Generation Indole Carboxamide Derivatives
Building upon a core scaffold like this compound, rational drug design and detailed structure-activity relationship (SAR) studies are essential for developing next-generation compounds with superior properties. acs.orgnih.gov The goal is to systematically modify the molecule's structure to enhance potency, improve physicochemical properties like solubility, and optimize its pharmacokinetic profile, such as metabolic stability. nih.govacs.org
Experience with other indole carboxamides provides a valuable roadmap. For instance, studies have shown that:
Substitutions on the Indole Ring: Adding specific groups, such as chloro, fluoro, or cyano moieties, at various positions on the indole ring can significantly improve metabolic stability and modulate activity. nih.govacs.org
Modification of Side Chains: Altering the groups attached to the carboxamide nitrogen can have a profound impact on potency and solubility. Attaching alkyl groups to a cyclohexyl ring, for example, boosted antimycobacterial activity, though it reduced solubility. nih.govacs.org
Bioisosteric Replacement: Replacing parts of the molecule with structurally similar but electronically different groups (bioisosteres) can enhance properties. For example, replacing the indole core with an acetamide (B32628) scaffold has been shown to improve aqueous solubility while maintaining the required pharmacophore for antimycobacterial activity. nih.gov
Future research should involve the synthesis of a library of derivatives of this compound to systematically probe these relationships and identify compounds with an optimal balance of potency and drug-like properties. acs.org
Table 3: Guiding Principles for SAR Studies on Indole Carboxamides
| Structural Modification | Observed Effect in Analogs | Potential Goal for this compound Derivatives |
|---|---|---|
| Halogenation of Indole Ring | Improved metabolic stability. acs.org | Enhance in vivo half-life. |
| Alkyl Group Addition | Increased potency, decreased solubility. nih.gov | Fine-tune the balance between activity and physicochemical properties. |
| Amide Reversal/Linker Change | Restored potency in some series. acs.org | Explore alternative pharmacophore orientations. |
| Bioisosteric Core Replacement | Improved aqueous solubility. nih.gov | Overcome potential solubility liabilities. |
Exploration of Novel Delivery Systems for Enhanced Preclinical Efficacy (e.g., Nanosponge Hydrogels)
A common challenge in the development of indole-based compounds is their poor aqueous solubility, which can limit bioavailability and hinder in vivo efficacy. nih.govacs.org A key area of future research is therefore the exploration of advanced drug delivery systems to overcome this limitation for this compound and its derivatives.
Among the most promising technologies are nanosponge hydrogels. Nanosponges are tiny, porous, polymer-based spheres with a three-dimensional network that can encapsulate a wide variety of molecules, including poorly soluble drugs. rjptonline.orgrjptonline.orgnih.gov They offer several advantages:
Enhanced Solubility and Bioavailability: By trapping the drug molecules within their porous structure, nanosponges can improve the dissolution and absorption of hydrophobic compounds. rjptonline.orgrjptonline.org
Controlled and Targeted Release: The polymer network can be designed to degrade slowly, providing a sustained release of the drug over time. nih.gov When formulated as a hydrogel, this system can be applied topically for targeted delivery to the skin or other tissues, which could be particularly useful for inflammatory or localized conditions. rjptonline.orgrjptonline.org
Versatility: Nanosponges can be loaded with both hydrophilic and hydrophobic drugs and can be incorporated into various formulations like gels, creams, or lotions. rjptonline.orgrjptonline.org
Future preclinical studies should investigate loading this compound into nanosponge hydrogels to assess whether this formulation strategy can enhance its efficacy and enable its use in new therapeutic contexts. acs.org
Table 4: Features of Nanosponge Hydrogel Delivery Systems
| Feature | Description | Potential Benefit for this compound |
|---|---|---|
| Porous Nanostructure | High surface area with nanometric cavities. rjptonline.org | Efficiently encapsulates the drug, improving solubility. |
| Polymer Matrix | Cross-linked, biodegradable polymers. acs.org | Provides controlled, sustained release of the drug. |
| Hydrogel Formulation | Nanosponge-loaded gel. rjptonline.org | Enables targeted topical delivery and enhances patient compliance. |
| Tunable Properties | The choice of polymer and cross-linker can be varied. nih.gov | Allows for optimization of drug loading and release kinetics. |
Interdisciplinary Research Collaborations for Drug Discovery and Development
The journey of a chemical compound from initial discovery to a potential clinical candidate is a complex, multi-stage process that no single entity can typically manage alone. youtube.com The future development of this compound will require robust, interdisciplinary collaborations.
These collaborations often take the form of partnerships between academia and industry. University labs may excel at initial target identification and elucidating biological mechanisms, while pharmaceutical companies and contract research organizations (CROs) provide essential expertise in medicinal chemistry, lead optimization, scaling up synthesis, and navigating the complex preclinical and clinical development pipeline. tandfonline.comtandfonline.comacs.org
Crucially, collaboration must also occur between scientists of different disciplines. For instance, early and continuous communication between medicinal chemists and formulation scientists is critical. nih.gov Formulation experts can help address issues like poor solubility at the lead optimization stage, ensuring that promising compounds are not abandoned prematurely due to delivery challenges. nih.gov Building these partnerships will be essential to successfully translate the scientific potential of this compound into a tangible therapeutic benefit.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-methoxy-1H-indole-5-carboxamide, and how can its purity be validated?
- Methodological Answer : Synthesis typically involves functionalizing an indole precursor at the 5- and 6-positions. For example, starting from 5-methoxyindole derivatives, the carboxamide group can be introduced via amidation of a carboxylic acid intermediate using coupling agents like EDCI or HATU. Purity validation requires HPLC (≥95% purity) and NMR spectroscopy (e.g., H and C NMR for functional group confirmation). Mass spectrometry (MS) further confirms molecular weight .
Q. How can the molecular structure of this compound be confirmed?
- Methodological Answer : X-ray crystallography using programs like SHELXL (for small-molecule refinement) provides definitive structural confirmation . Complementary techniques include 2D NMR (e.g., COSY, HSQC) to resolve coupling patterns and FT-IR spectroscopy to identify key functional groups (e.g., N-H stretch in carboxamide at ~3300 cm) .
Q. What are the known biological targets or mechanisms of action for this compound?
- Methodological Answer : While direct data on this compound is limited, structurally related indole carboxamides are known to interact with enzymes (e.g., kinases) or receptors (e.g., GPCRs) via hydrogen bonding and hydrophobic interactions. Target identification requires biochemical assays (e.g., enzyme inhibition studies) and computational docking simulations .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activities of this compound across studies?
- Methodological Answer : Contradictions may arise from variations in assay conditions (e.g., pH, solvent) or cell lines. Systematic analysis using standardized protocols (e.g., IC determination under controlled conditions) is critical. Employ statistical tools (e.g., ANOVA) to evaluate reproducibility and meta-analytical frameworks to reconcile divergent findings .
Q. What strategies optimize the yield of this compound in multi-step syntheses?
- Methodological Answer : Key parameters include:
- Temperature control : Lower temperatures during amidation reduce side reactions.
- Catalyst selection : Palladium catalysts improve coupling efficiency in precursor steps.
- Purification : Flash chromatography with gradient elution (e.g., hexane/ethyl acetate) enhances isolate purity. Yields >70% are achievable with optimized conditions .
Q. How can ambiguities in the compound’s spectroscopic data (e.g., overlapping NMR peaks) be resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
